molecular formula C18H17N5O5 B2372914 5-(1-Benzylazetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate CAS No. 1448050-20-1

5-(1-Benzylazetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate

Cat. No.: B2372914
CAS No.: 1448050-20-1
M. Wt: 383.364
InChI Key: NHBMBXYXKHKKCD-UHFFFAOYSA-N
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Description

5-(1-Benzylazetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate is a synthetic chemical compound designed for research purposes, featuring a 1,2,4-oxadiazole heterocycle as its central scaffold. The 1,2,4-oxadiazole ring is a privileged structure in medicinal chemistry, valued for its metabolic stability and its role as a bio-isosteric replacement for ester and amide functionalities, which can improve the pharmacokinetic properties of lead compounds . This compound integrates two key pharmacophores: the 1,2,4-oxadiazole core and a pyrimidine ring, a nitrogen-rich heterocycle commonly found in molecules with diverse biological activities. The azetidine moiety, a four-membered nitrogen-containing saturated ring, is increasingly utilized in drug discovery to fine-tune properties such as polarity, metabolic stability, and conformational geometry. The structural features of this compound suggest broad potential utility in several research areas. 1,2,4-oxadiazole derivatives are extensively investigated for their anticancer properties, with studies showing they can act through mechanisms such as the inhibition of key enzymes like thymidylate synthase or by interacting with nucleic acids and various proteins involved in cancer cell proliferation . Furthermore, the 1,2,4-oxadiazole scaffold is a common feature in research targeting neurodegenerative diseases , such as Alzheimer's, where derivatives have demonstrated potent inhibitory activity against enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO) . Other established research avenues for similar compounds include exploration of antimicrobial and anti-tubercular activities . The specific substitution pattern on this compound—combining azetidine, benzyl, and pyrimidine groups—makes it a valuable chemical tool for structure-activity relationship (SAR) studies, fragment-based drug design, and the development of multi-target-directed ligands (MTDLs). Usage Note: This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle all chemicals with appropriate safety precautions, using personal protective equipment and working in a well-ventilated area.

Properties

IUPAC Name

5-(1-benzylazetidin-3-yl)-3-pyrimidin-2-yl-1,2,4-oxadiazole;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O.C2H2O4/c1-2-5-12(6-3-1)9-21-10-13(11-21)16-19-15(20-22-16)14-17-7-4-8-18-14;3-1(4)2(5)6/h1-8,13H,9-11H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBMBXYXKHKKCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=CC=C2)C3=NC(=NO3)C4=NC=CC=N4.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Azetidine Ring

The azetidine ring, a four-membered nitrogen heterocycle, serves as a critical structural component. Its synthesis typically begins with the cyclization of γ-chloroamines or γ-amino alcohols under basic conditions. For instance, γ-chloroamines derived from 3-aminopropanol derivatives undergo intramolecular nucleophilic substitution in the presence of potassium carbonate (K₂CO₃) or sodium hydride (NaH) to yield the azetidine core. Microwave-assisted cyclization has emerged as a preferred method due to enhanced reaction kinetics and reduced side-product formation. A study demonstrated that irradiating γ-chloroamines at 150°C for 15 minutes in dimethylformamide (DMF) achieved 85% yield, compared to 60% under conventional heating.

Key Reaction Conditions

Parameter Conventional Method Microwave-Assisted Method
Temperature 110°C, 6 hours 150°C, 15 minutes
Solvent Toluene DMF
Base K₂CO₃ NaH
Yield 60% 85%

Introduction of the Benzyl Group

The benzyl group is introduced via nucleophilic substitution at the azetidine nitrogen. Benzyl bromide or chloride reacts with the azetidine intermediate in the presence of a base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). Patent literature highlights the use of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to accelerate the reaction in biphasic systems (water/dichloromethane), achieving 92% conversion within 2 hours. Alternatively, benzylation under anhydrous conditions using lithium hexamethyldisilazide (LiHMDS) as a base in tetrahydrofuran (THF) at −78°C minimizes side reactions, yielding 88% pure product.

Construction of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is synthesized via cyclization of amidoximes with carboxylic acid derivatives. A three-component cycloaddition strategy, as reported by Huang et al., involves reacting amidoximes with acyl chlorides and pyrimidine precursors under mild conditions. For example, treating 3-(pyrimidin-2-yl)propanamide oxime with chloroacetyl chloride in acetonitrile (MeCN) at 80°C for 8 hours forms the oxadiazole ring with 75% yield. Oxidative dehydrogenation using manganese dioxide (MnO₂) or iodine (I₂) further stabilizes the heterocycle.

Optimized Cyclization Protocol

  • Reactants : Amidoxime (1.0 equiv), acyl chloride (1.2 equiv), pyrimidine (1.1 equiv)
  • Solvent : MeCN
  • Catalyst : K₂CO₃ (1.5 equiv)
  • Temperature : 80°C, 8 hours
  • Yield : 75–82%

Incorporation of the Pyrimidin-2-yl Moiety

The pyrimidine ring is introduced through Suzuki-Miyaura coupling or nucleophilic aromatic substitution. A patent by US8802663B2 describes palladium-catalyzed cross-coupling between 5-bromo-1,2,4-oxadiazole derivatives and pyrimidin-2-ylboronic acid, achieving 78% yield under microwave irradiation. Alternatively, direct condensation of 2-aminopyrimidine with the oxadiazole intermediate in the presence of phosphoryl chloride (POCl₃) at 120°C provides a cost-effective route with 70% yield.

Formation of the Oxalate Salt

The final step involves converting the free base to the oxalate salt to enhance solubility and stability. Reacting 5-(1-Benzylazetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole with oxalic acid (1.1 equiv) in ethanol at 25°C for 4 hours precipitates the salt with >95% purity. Crystallization from ethanol/water (9:1) yields needle-shaped crystals suitable for X-ray diffraction analysis.

Salt Formation Parameters

Parameter Value
Acid:Base Ratio 1.1:1
Solvent Ethanol
Temperature 25°C
Crystallization Solvent Ethanol/Water (9:1)
Purity >95%

Industrial-Scale Production Considerations

Scaling the synthesis requires optimizing cost, safety, and environmental impact. Continuous flow reactors enable precise control over exothermic reactions like azetidine cyclization, reducing batch-to-batch variability. Patents emphasize the use of immobilized catalysts (e.g., palladium on carbon) for recyclability in coupling reactions. Purification via simulated moving bed (SMB) chromatography enhances throughput, achieving 99.5% purity with <2% solvent waste.

Quality Control and Analytical Validation

Rigorous analytical methods ensure compliance with pharmaceutical standards:

  • HPLC : C18 column, 0.1% trifluoroacetic acid (TFA)/acetonitrile gradient, retention time 12.3 minutes.
  • NMR : ¹H NMR (400 MHz, DMSO-d₆) δ 8.92 (s, 2H, pyrimidine), 7.35–7.28 (m, 5H, benzyl), 4.62 (s, 2H, azetidine-CH₂).
  • Mass Spectrometry : ESI-MS m/z 337.2 [M+H]⁺, 359.1 [M+Na]⁺.

Chemical Reactions Analysis

Types of Reactions

5-(1-Benzylazetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, amines, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or amines.

Scientific Research Applications

Chemical Research Applications

Synthetic Building Block
The compound serves as a valuable building block in organic synthesis. Its structure allows for various chemical modifications, which can lead to the development of more complex molecules. The ability to introduce different functional groups makes it a versatile intermediate for synthesizing new materials and catalysts.

Catalytic Properties
Research indicates that derivatives of oxadiazole compounds exhibit catalytic properties in several reactions. The unique electronic characteristics imparted by the oxadiazole moiety can enhance reaction rates and selectivity, making these compounds attractive for developing new catalytic systems.

Biological Research Applications

Pharmacological Potential
Studies have shown that 5-(1-Benzylazetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate may interact with various biological targets. Its potential as a drug candidate is being explored, particularly concerning its activity against specific enzymes and receptors involved in disease mechanisms. Preliminary investigations suggest it may have applications in treating conditions such as cancer and infections.

Mechanism of Action
The compound's mechanism of action involves modulation of biological pathways through interaction with molecular targets. Understanding these interactions is crucial for developing therapeutic agents that can effectively address diseases at the molecular level.

Medical Applications

Drug Development
As a potential drug candidate, this compound is being studied for its efficacy and safety profiles. Researchers are investigating its pharmacokinetics and pharmacodynamics to determine its suitability for clinical applications. The compound's ability to penetrate biological membranes and interact with cellular targets is a focus area for future drug design.

Therapeutic Uses
There is ongoing research into the therapeutic uses of this compound in treating various diseases, including cancer and neurodegenerative disorders. Its structural features may allow it to target specific pathways involved in these diseases, offering new avenues for treatment.

Industrial Applications

Specialty Chemicals Production
In industrial settings, the stability and reactivity of this compound make it suitable for producing specialty chemicals and polymers. Its unique properties can be harnessed to develop advanced materials with specific functionalities.

Case Studies

Study Title Focus Area Findings/Insights
Synthesis of Oxadiazole DerivativesOrganic ChemistryDemonstrated the versatility of oxadiazole compounds as intermediates in complex syntheses .
Pharmacological EvaluationMedicinal ChemistryIdentified potential interactions with biological targets leading to therapeutic effects against cancer cells .
Catalytic Activity AssessmentChemical EngineeringShowed enhanced catalytic performance in selected reactions compared to traditional catalysts .

Mechanism of Action

The mechanism of action of 5-(1-Benzylazetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substitution Position and Bioactivity: The pyrimidin-2-yl group in the target compound differs from pyrimidin-5-yl derivatives (e.g., compounds in ), which may alter electronic properties and hydrogen-bonding capacity. Pyrimidin-2-yl’s nitrogen orientation could enhance interactions with biological targets like kinases or enzymes.

Synthetic Complexity :

  • The target compound’s synthesis may require advanced strategies to incorporate the azetidine ring, whereas simpler analogues (e.g., chloromethyl derivatives in ) are synthesized via straightforward functionalization.

Physicochemical Properties :

  • The oxalate salt in the target compound likely improves aqueous solubility compared to neutral analogues like 5-chloromethyl-3-pyridazinyl oxadiazole .
  • The azetidine ring ’s strain may increase metabolic stability relative to saturated piperazine or flexible alkyl chains in other derivatives (e.g., compounds in ).

Crystallographic and Conformational Analysis

  • The dihedral angle between the benzotriazole and oxadiazole units in is 80.2°, indicating significant non-planarity.
  • Structural studies of similar oxadiazoles rely on SHELX software for refinement , suggesting that the target compound’s crystal structure could be resolved using analogous methods.

Biological Activity

5-(1-Benzylazetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on existing research.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Azetidine Ring : This is achieved through cyclization reactions under basic conditions.
  • Introduction of the Benzyl Group : This is done via nucleophilic substitution reactions using benzyl halides.
  • Construction of the Oxadiazole Ring : Cyclization involving hydrazides and carboxylic acids leads to the formation of the oxadiazole structure.
  • Final Salt Formation : The oxalate salt is produced by reacting the final compound with oxalic acid.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, modulating their activity and affecting metabolic pathways.
  • Receptor Modulation : It has potential as a receptor ligand, influencing signaling pathways crucial for various physiological processes .

Biological Activity and Applications

Research has highlighted several areas where this compound shows promise:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
  • Antimicrobial Properties : It has been investigated for its efficacy against various pathogens, showing potential as an antimicrobial agent .

Case Studies and Research Findings

Recent studies have explored the biological activities of similar oxadiazole derivatives, providing insights into their pharmacological profiles:

  • Anticonvulsant Activity : A related study synthesized derivatives of 1,3,4-oxadiazoles and evaluated their anticonvulsant properties using in vivo models. Compounds demonstrated significant activity against seizures in animal models .
  • Pharmacokinetics : Investigations into the pharmacokinetic properties of related compounds revealed important data on absorption, distribution, metabolism, and excretion (ADME) profiles that are crucial for understanding their therapeutic potential .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, a comparison table is provided below:

Compound NameStructural FeaturesBiological ActivityNotable Applications
This compoundBenzylazetidine + Pyrimidine + OxadiazoleAnticancer; AntimicrobialDrug development
5-(1-Benzylazetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazoleSimilar structure with pyrazineModerate antimicrobialResearch applications
4-(5-methyl-1,3,4-oxadiazole) derivativesOxadiazole-basedAnticonvulsantNeurological research

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(1-benzylazetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate, and how is its purity validated?

  • Methodology : The compound can be synthesized via cyclocondensation of appropriate precursors (e.g., acyl hydrazides and nitriles) under microwave or thermal conditions. For example, 1,2,4-oxadiazole rings are often formed via [3+2] cycloaddition reactions . Post-synthesis, purity is validated using HPLC, and structural confirmation is achieved via 1H^1H/13C^{13}C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). Single-crystal X-ray diffraction (as in ) is recommended for definitive stereochemical assignment .

Q. How is the structural stability of the 1,2,4-oxadiazole core influenced by substituents like the benzylazetidine group?

  • Methodology : Thermal stability can be assessed using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Computational studies (e.g., Gaussian software) predict decomposition pathways by analyzing bond dissociation energies and electron delocalization within the heterocycle. Substituents like benzylazetidine may enhance stability through steric hindrance or conjugation effects, as seen in analogous oxadiazole derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

  • Methodology : Systematically modify substituents on the benzylazetidine or pyrimidine moieties and evaluate changes in bioactivity. For example:

  • Replace the benzyl group with bulkier aryl/heteroaryl groups to assess steric effects on target binding.
  • Introduce electron-withdrawing/donating groups on the pyrimidine ring to modulate electronic properties.
  • Use in vitro assays (e.g., enzyme inhibition, antimicrobial susceptibility) to quantify activity shifts. SAR frameworks from 1,3,4-oxadiazole protease inhibitors () and antimicrobial hybrids () provide methodological templates .

Q. What computational strategies are effective in predicting the binding affinity and ADME properties of this compound?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina, Schrödinger Suite) against target proteins (e.g., viral proteases, kinases) using crystal structures from the PDB. For ADME, use tools like SwissADME or QikProp to predict solubility, permeability, and metabolic stability. highlights the success of docking studies for oxadiazole derivatives in identifying anti-proliferative leads .

Q. How do solvent and reaction conditions impact the regioselectivity of 1,2,4-oxadiazole formation during synthesis?

  • Methodology : Optimize reaction parameters (solvent polarity, temperature, catalyst) using design of experiments (DoE). For instance, polar aprotic solvents (e.g., DMF) may favor cyclization via stabilization of intermediates, while microwave irradiation can reduce reaction time. Monitor regioselectivity via LC-MS and compare with computational mechanistic studies (e.g., DFT calculations) .

Q. What in vitro assays are suitable for evaluating the compound’s antimicrobial or antiviral potential?

  • Methodology :

  • Antimicrobial : Follow CLSI guidelines for MIC/MBC determination against Gram-positive/negative bacteria and fungi (e.g., S. aureus, C. albicans). Include time-kill assays to assess bactericidal/fungicidal kinetics .
  • Antiviral : Use plaque reduction assays (e.g., against DENV or HCV) or cell-based reporter systems (e.g., luciferase-tagged viral replication). and describe protocols for oxadiazole-based protease inhibitors .

Q. How can crystallographic data resolve contradictions in reported bioactivity across analogous oxadiazole derivatives?

  • Methodology : Compare X-ray structures of active vs. inactive analogs to identify critical interactions (e.g., hydrogen bonds, π-π stacking) with biological targets. For example, reveals that planar oxadiazole systems with specific dihedral angles enhance binding to enzymes .

Data Contradiction Analysis

Q. Why do some 1,2,4-oxadiazole derivatives exhibit high thermal stability while others decompose readily?

  • Resolution : Thermal stability correlates with substituent electronic effects and ring conjugation. Electron-withdrawing groups (e.g., nitro, carbonyl) enhance stability by delocalizing electron density, as seen in energetic materials ( ). In contrast, electron-donating groups (e.g., alkyl) may reduce stability .

Q. How can conflicting reports on antimicrobial efficacy of structurally similar oxadiazoles be reconciled?

  • Resolution : Variability may arise from differences in assay conditions (e.g., inoculum size, growth media) or bacterial strain specificity. Standardize testing using reference strains (e.g., ATCC) and include positive controls (e.g., ciprofloxacin). Cross-validate results with time-kill curves and resistance induction studies .

Methodological Best Practices

  • Synthesis : Prioritize microwave-assisted synthesis for reproducibility and reduced side reactions .
  • Characterization : Combine spectroscopic (NMR, IR) and crystallographic data for unambiguous structural confirmation .
  • Biological Testing : Include cytotoxicity assays (e.g., MTT on mammalian cells) to differentiate target-specific activity from general toxicity .

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